Vimirogant hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vimirogant hydrochloride involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the use of specific reagents and catalysts to achieve the desired selectivity and potency .
Industrial Production Methods
Industrial production of this compound likely involves large-scale organic synthesis techniques, including the use of high-pressure reactors, automated synthesis machines, and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Vimirogant hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can result in analogs with different pharmacokinetic properties .
Scientific Research Applications
Vimirogant hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of RORγt in various chemical pathways.
Biology: Employed in research to understand the differentiation and function of Th17 cells and their role in autoimmune diseases.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
Industry: Utilized in the development of new drugs targeting RORγt and related pathways
Mechanism of Action
Vimirogant hydrochloride exerts its effects by selectively inhibiting RORγt, a transcription factor that plays a crucial role in the differentiation of Th17 cells and the production of IL-17A. By binding to RORγt, this compound prevents the activation of downstream signaling pathways, thereby reducing the production of pro-inflammatory cytokines and alleviating symptoms of autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
Uniqueness of Vimirogant Hydrochloride
This compound stands out due to its high selectivity for RORγt over other isoforms such as RORα and RORβ. This selectivity translates to a more targeted inhibition of Th17 cell differentiation and IL-17A secretion, making it a promising candidate for the treatment of autoimmune disorders with potentially fewer off-target effects .
Biological Activity
Vimirogant hydrochloride, also known as VTP-43742, is a potent and selective inverse agonist of the RORγt (RAR-related orphan receptor gamma t), a nuclear receptor that plays a critical role in the immune system and inflammatory responses. This compound has been investigated primarily for its therapeutic potential in various autoimmune diseases, including psoriasis and psoriatic arthritis.
- Molecular Formula : C27H35F3N4O3S
- CAS Registry Number : 1802706-04-2
- InChIKey : XUYMIRYNRKXKOR-HMHJJOSWSA-N
Vimirogant functions by inhibiting the activity of RORγt, which is involved in the differentiation of T helper 17 (Th17) cells. These cells are implicated in the pathogenesis of several inflammatory and autoimmune conditions. By inhibiting RORγt, Vimirogant reduces the production of pro-inflammatory cytokines such as IL-17 and IL-23, which are crucial in the inflammatory pathways associated with psoriasis and other autoimmune disorders .
Pharmacological Profile
Vimirogant has demonstrated significant biological activity through various in vitro and in vivo studies:
- Potency :
- Ki = 3.5 nM
- IC50 = 17 nM
- Selectivity : Exhibits over 1000-fold selectivity against other nuclear receptors, making it a highly specific agent for RORγt inhibition .
Therapeutic Indications
Vimirogant has been evaluated in clinical trials for several indications:
Indication | Phase | Date Initiated |
---|---|---|
Plaque Psoriasis | Phase 2 | November 15, 2017 |
Psoriatic Arthritis | Phase 2 | August 1, 2015 |
Dry Eye Syndromes | Phase 2 | March 4, 2020 |
These trials have primarily focused on assessing the safety and efficacy of Vimirogant in reducing symptoms associated with these conditions .
Case Studies and Clinical Findings
Recent studies have highlighted the efficacy of Vimirogant in managing psoriasis:
- Study on Psoriasis :
- Phase I/II Trial Findings :
Biological Activity Overview
Vimirogant's biological activity extends beyond its role as an RORγt inhibitor. It has been implicated in various biological pathways:
- Immunology/Inflammation : Reduces Th17 cell differentiation.
- Cell Cycle Regulation : Influences apoptosis and autophagy processes.
- Signaling Pathways : Modulates JAK/STAT signaling and NF-κB pathways.
The compound's broad spectrum of activity suggests potential applications in treating other inflammatory diseases beyond psoriasis .
Properties
Molecular Formula |
C27H36ClF3N4O3S |
---|---|
Molecular Weight |
589.1 g/mol |
IUPAC Name |
(7S)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H35F3N4O3S.ClH/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30;/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35);1H/t18?,21?,25-;/m0./s1 |
InChI Key |
PFQTWYNNVGWMBS-RZTWMHBNSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2.Cl |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2.Cl |
Origin of Product |
United States |
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